molecular formula C13H19ClO B8003282 2-(4-Chloro-3-ethylphenyl)-2-pentanol

2-(4-Chloro-3-ethylphenyl)-2-pentanol

Cat. No.: B8003282
M. Wt: 226.74 g/mol
InChI Key: HXSZZDIZYHPKPW-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-ethylphenyl)-2-pentanol is an organic compound with the molecular formula C13H19ClO It is a derivative of phenylpentanol, where the phenyl ring is substituted with a chlorine atom at the fourth position and an ethyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-ethylphenyl)-2-pentanol typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-3-ethylbenzaldehyde and a suitable Grignard reagent, such as pentylmagnesium bromide.

    Grignard Reaction: The Grignard reagent reacts with 4-chloro-3-ethylbenzaldehyde under anhydrous conditions to form the corresponding alcohol.

    Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-ethylphenyl)-2-pentanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-(4-Chloro-3-ethylphenyl)-2-pentanone.

    Reduction: 2-(4-Chloro-3-ethylphenyl)pentane.

    Substitution: Products depend on the nucleophile used, such as 2-(4-methoxy-3-ethylphenyl)-2-pentanol or 2-(4-cyano-3-ethylphenyl)-2-pentanol.

Scientific Research Applications

2-(4-Chloro-3-ethylphenyl)-2-pentanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-ethylphenyl)-2-pentanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The chlorine and ethyl substituents can affect the compound’s lipophilicity and binding affinity to various receptors and enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-3-methylphenyl)-2-pentanol
  • 2-(4-Chloro-3-ethylphenyl)-2-butanol
  • 2-(4-Bromo-3-ethylphenyl)-2-pentanol

Uniqueness

2-(4-Chloro-3-ethylphenyl)-2-pentanol is unique due to the specific combination of chlorine and ethyl substituents on the phenyl ring, which can influence its chemical reactivity and biological activity differently compared to similar compounds.

Properties

IUPAC Name

2-(4-chloro-3-ethylphenyl)pentan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClO/c1-4-8-13(3,15)11-6-7-12(14)10(5-2)9-11/h6-7,9,15H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXSZZDIZYHPKPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C1=CC(=C(C=C1)Cl)CC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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